molecular formula C5H4N4 B115674 Purine CAS No. 149297-77-8

Purine

Cat. No.: B115674
CAS No.: 149297-77-8
M. Wt: 120.11 g/mol
InChI Key: KDCGOANMDULRCW-UHFFFAOYSA-N
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Description

Purine is a heterocyclic aromatic organic compound that consists of two fused rings: a pyrimidine ring and an imidazole ringPurines are the most widely occurring nitrogen-containing heterocycles in nature and play essential roles in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Purine can be synthesized through several methods, including the Traube this compound synthesis, which involves the cyclization of 4,5-diaminopyrimidine with formic acid. Another method is the Fischer synthesis, which uses formamide and 4,5-diaminopyrimidine as starting materials. The reaction conditions typically involve heating the reactants under reflux .

Industrial Production Methods

Industrial production of this compound often involves the use of ion-exchange chromatography for the separation and purification of nucleotides, nucleosides, and this compound bases. This method is particularly suitable for the detachment of diversely charged or ionizable compounds and involves the use of cation-exchange resins .

Chemical Reactions Analysis

Types of Reactions

Purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Purine and its derivatives have numerous applications in scientific research:

Mechanism of Action

Purine exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Pyrimidines: Pyrimidines are another class of nitrogen-containing heterocycles that include cytosine, thymine, and uracil. They have a single six-membered ring structure.

    Xanthine: Xanthine is a purine derivative that is an intermediate in the degradation of adenine and guanine.

    Caffeine: Caffeine is a this compound alkaloid found in coffee and tea.

Uniqueness of this compound

This compound is unique due to its fused ring structure, which consists of both a pyrimidine and an imidazole ring. This structure allows this compound to participate in a wide range of biological processes, including nucleic acid synthesis, energy metabolism, and cell signaling .

Properties

IUPAC Name

7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-3H,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCGOANMDULRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074470
Record name Purine
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Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Purine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

500.0 mg/mL
Record name Purine
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CAS No.

120-73-0
Record name Purine
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Record name 1H-Purine
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Record name Purine
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Record name Purine
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Record name Purine
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Record name PURINE
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Record name Purine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

214 °C
Record name Purine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A mixture of the cyclopentenyl tosylate 2 (0.25 g, 0.58 mmol), 2-amino-6-chloropurine (0.212 g, 1.25 mmol, 2.2 eq), and K2CO3 (~1 g) was suspended in 2 mL of DMSO and stirred at room temperature for 42 h. The suspension was then poured into CH2Cl2 and washed with dilute NaCl. Evaporation of the CH2Cl2 gave an oil which was further dried under high vacuum to remove residual DMSO. Purification by preparative TLC (silica, 3:2 EtOAc:Hexane) gave two major purine containing products of which the faster moving and predominant was the desired N-9 alkylated purine 18 (0.117 g, 47%), mp 137°-140°; 1H-NMR (CDCl3) δ 1.35 (s, 3H, CH3), 1.46 (s, 3H, CH3), 4.27 (s, 2H, H-6'a,b), 4.61 and 4.62 (2H, PhCH2), 4.67 (d, J=5.3 Hz, 1H, H-2'), 5.10 (br s, 2H, NH2, exchangeable), 5.36 (d, J=5.3 Hz, 1H, H-3'), 5.43 (br s, 1H, H-1'), 5.78 (br s, 1H, H-5'), 7.34 (m, 5H, Ph), 7.65 (s, 1H, H-8); 13C-NMR (CDCl3) δ 25.8 (CH3), 27.2 (CH3), 64.3 (C-1'), 66.2 (C-6'), 72.8 (PhCH2), 83.7 (C-2'), 83.9 (C-3'), 112.4 (methylethylidene C), 122.7 (C-5'), 125.2 (d, J=12.6 Hz, C-5), 127.3 (Ph), 127.5 (Ph), 128.1 (Ph), 128.2 (Ph), 137.6 (Ph), 140.1 (dd, J=210 Hz, J'=4.4 Hz, C-8), 149.2 (C-4'), 151.0 (s, C-6), 153.2 (dd, J=4.7 Hz, J'=3.1 Hz, C-4), 159.1 (s, C-2).
Name
cyclopentenyl tosylate
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.212 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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2 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The optimum temperature was determined by high-performance liquid chromatography with adenosine, guanosine and inosine substrates. The reaction solution (200 μl) contained 0.5 mM of adenosine or inosine or 0.25 mM of guanosine as the substrate, 50 mM of sodium acetate buffer solution (pH 4.5) or 50 mM of potassium phosphate buffer solution (pH 5.5) and a sufficient amount of enzyme, and the reaction was conducted at different temperatures for 20 minutes. The results are shown in FIGS. 5 and 6. The optimum temperature at pH 4.5 was 50° C. for adenosine, guanosine and inosine. The optimum temperature at pH 5.5 was 60° C. for adenosine and inosine and 50° C. for guanosine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
reactant
Reaction Step Two
Name
inosine
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Type
reactant
Reaction Step Two
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Type
reactant
Reaction Step Two
[Compound]
Name
solution
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200 μL
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solvent
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
Name
inosine
Quantity
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reactant
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Name
inosine
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reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
potassium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
inosine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Synthesis routes and methods III

Procedure details

The optimum pH was determined by high-performance liquid chromatography with adenosine, guanosine and inosine substrates. The reaction solution (200 μl) contained 0.5 mM of adenosine or inosine or 0.25 mM of guanosine as the substrate, 50 mM of the buffer solutions described below and a sufficient amount of enzyme, and the reaction was conducted at 50° C. for 30 minutes. The results are shown in FIGS. 2, 3 and 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
reactant
Reaction Step Two
Name
inosine
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Reaction Step Three
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Name
inosine
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Name
buffer solutions
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reactant
Reaction Step Seven
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solution
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200 μL
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Reaction Step Eight

Synthesis routes and methods IV

Procedure details

To the dried resin (0.29 mmol) was added a homogeneous suspension of 6-chloro-2-fluoro-9H-purine (0.50 g, 2.9 mmol) and triphenylphosphine (0.38 g, 1.44 mmol) in 1.75 mL of THF. The RV was cooled to 0° C. (Julabo chiller) and then added, under an atmosphere of N2, 2.0 mL (1.44 mmol) of a 0.72M solution of DEAD (diethyl azodicarboxylate) in THF. The resin mixture was warmed, while agitating, to ambient temperature over 1.5 h and then agitated for an additional 22 h, upon which the RV was drained and the resin washed successively with THF (5×5.0 mL), DMA (5×5.0 mL), CH2Cl2 (5×5.0 mL), Et2O (2×5.0 mL), CH2Cl2 (1×5.0 mL), Et2O (1×5.0 mL), and CH2Cl2 (2×5.0 mL). Excess solvent was removed via N2 flow overnight to provide the purine resin 1b. The following analytical data was obtained upon cleavage of 1b (3–5 mg) with 30% TFA/CH2Cl2 (˜5 min): 65% HPLC purity, ˜5:1 major/minor peaks (no apparent 3-hydroxyphenethyl alcohol HPLC peak).
[Compound]
Name
resin
Quantity
0.29 mmol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.38 g
Type
reactant
Reaction Step Two
Name
Quantity
1.75 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
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0 (± 1) mol
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reactant
Reaction Step Three
Name
DEAD
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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